N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, thiophene, and oxazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling with the oxazole moiety. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole intermediate.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Suzuki-Miyaura Coupling: This cross-coupling reaction is used to form carbon-carbon bonds between the benzofuran and thiophene intermediates using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These are used for the initial synthesis of intermediates under controlled temperature and pressure conditions.
Continuous Flow Reactors: These reactors are employed for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiophene rings using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalysts.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Thiophene Derivatives: Molecules with thiophene rings, used in medicinal chemistry and material science.
Uniqueness
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of benzofuran, thiophene, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H13ClN2O4S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H13ClN2O4S/c24-14-9-7-13(8-10-14)21(27)22-20(15-4-1-2-5-17(15)29-22)25-23(28)16-12-18(30-26-16)19-6-3-11-31-19/h1-12H,(H,25,28) |
InChI Key |
QGNTYWJSZIOGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
Origin of Product |
United States |
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